molecular formula C13H15N3O2 B13123277 5'-(Aminomethyl)spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione

5'-(Aminomethyl)spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione

Cat. No.: B13123277
M. Wt: 245.28 g/mol
InChI Key: VJCKWQWCTXKPJU-UHFFFAOYSA-N
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Description

5’-(Aminomethyl)spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione is a complex heterocyclic compound that features a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(Aminomethyl)spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the Mannich reaction, where a ketone, formaldehyde, and an amine are reacted to form the aminomethylated product . The reaction conditions often include the use of methanol as a solvent and mild heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5’-(Aminomethyl)spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

5’-(Aminomethyl)spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-(Aminomethyl)spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-(Aminomethyl)spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

5-(aminomethyl)spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-cyclohexane]-1',2-dione

InChI

InChI=1S/C13H15N3O2/c14-6-8-5-10-11(15-7-8)16-12(18)13(10)3-1-9(17)2-4-13/h5,7H,1-4,6,14H2,(H,15,16,18)

InChI Key

VJCKWQWCTXKPJU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)C3=C(NC2=O)N=CC(=C3)CN

Origin of Product

United States

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